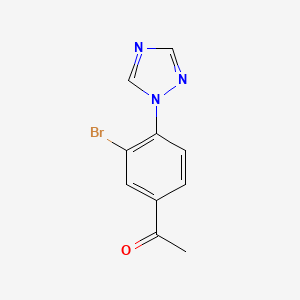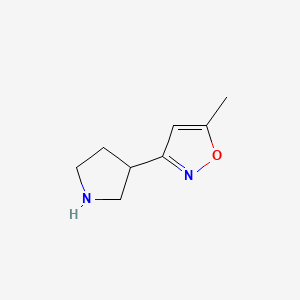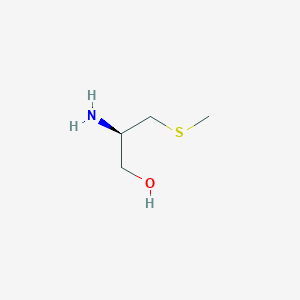![molecular formula C16H16FNO4S B13555402 2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate is a chemical compound with the molecular formula C16H16FNO4S and a molecular weight of 337.3659 . This compound is known for its unique structure, which includes a phenylpropyl group, a carbamoyl group, and a sulfurofluoridate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate involves several steps. One common method includes the reaction of 3-phenylpropylamine with phenyl isocyanate to form the intermediate 2-[(3-phenylpropyl)carbamoyl]phenylamine. This intermediate is then reacted with sulfur tetrafluoride to yield the final product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate can be compared with other similar compounds, such as:
2-[(3-Phenylpropyl)carbamoyl]phenylsulfonate: This compound has a similar structure but contains a sulfonate group instead of a sulfurofluoridate group.
2-[(3-Phenylpropyl)carbamoyl]phenylsulfide: This compound has a sulfide group instead of a sulfurofluoridate group.
2-[(3-Phenylpropyl)carbamoyl]phenylsulfoxide: This compound contains a sulfoxide group, which imparts different chemical properties compared to the sulfurofluoridate group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16FNO4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-(3-phenylpropylcarbamoyl)benzene |
InChI |
InChI=1S/C16H16FNO4S/c17-23(20,21)22-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) |
InChI Key |
QVWATTKTAUWTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxamide hydrochloride](/img/structure/B13555332.png)




![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)



![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)

![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
